2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one
Description
This compound features a central ethanone core bridging two piperazine rings. One piperazine is substituted with a 4-methoxypyrimidin-2-yl group, while the other bears a phenyl group. The methoxypyrimidine moiety may enhance solubility and electronic interactions, while the phenyl group contributes to hydrophobic binding. Such dual-piperazine ethanone scaffolds are prevalent in medicinal chemistry due to their versatility in targeting receptors like serotonin (5-HT), histamine (H3), and kinase pathways .
Properties
IUPAC Name |
2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-29-19-7-8-22-21(23-19)27-11-9-24(10-12-27)17-20(28)26-15-13-25(14-16-26)18-5-3-2-4-6-18/h2-8H,9-17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPQIOJUNWKBJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain. This enzyme plays a crucial role in learning and memory, and its inhibition can enhance cognitive functions.
Mode of Action
The compound interacts with AChE, inhibiting its activity. The inhibition of AChE leads to an increase in the concentration of ACh, a neurotransmitter that plays a key role in memory and cognition. The compound is a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition.
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway, which is involved in learning and memory. By inhibiting AChE, the compound prevents the breakdown of ACh, leading to an increase in its concentration. This results in enhanced cholinergic neurotransmission, which can improve cognitive functions.
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
- Methoxy vs. Chloro Groups : Methoxy (target compound) may improve solubility over chloro (Compound 5) but reduce electron-withdrawing effects critical for receptor binding .
- Pyrimidine vs. Quinoline: The 4-methoxypyrimidine (target) likely offers better metabolic stability than 7-chloroquinoline (Compound 5) due to reduced aromatic bulk .
- Phenyl vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
